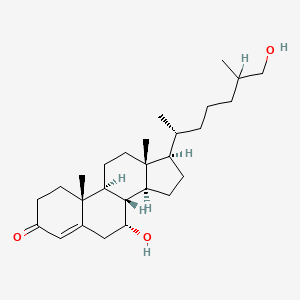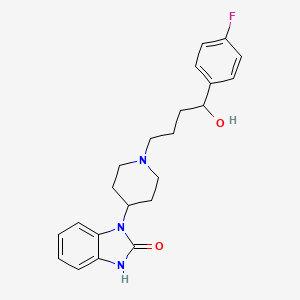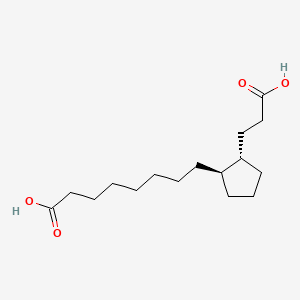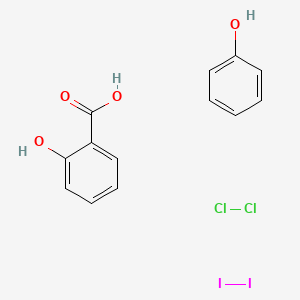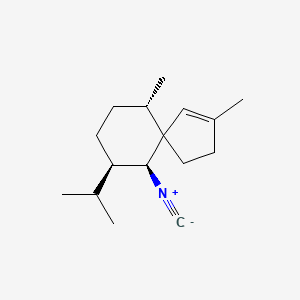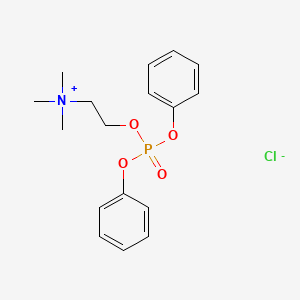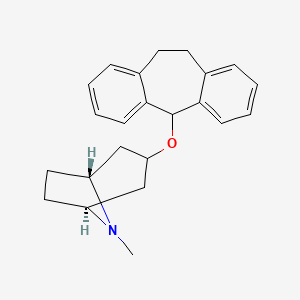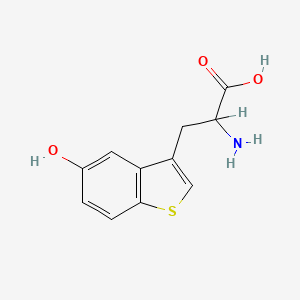![molecular formula C17H20N4O B1209382 N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209382.png)
N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells
Research led by Zhang et al. (2008) discovered a series of compounds related to N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide, which were potent inducers of apoptosis in cancer cells. They specifically explored N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, demonstrating significant activity against various human solid tumors (Zhang et al., 2008).
Synthesis and Properties
A comprehensive review by Danel et al. (2022) summarized over a century of research on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines, a class to which N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide belongs. This paper details various synthesis methods and potential applications as fluorescent sensors and biologically active compounds (Danel et al., 2022).
Structural and Functional Characterization
Elworthy et al. (1997) conducted research on arylpiperazines derivatives related to the chemical structure of N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide. Their study focused on their functional properties as alpha 1-adrenoceptor antagonists, suggesting potential applications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Chemical Synthesis Techniques
Ezzati et al. (2017) reported on the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one derivatives, showcasing a methodology that might be applicable to N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide. This process highlighted mild reaction conditions and potential for biological and pharmacological activities (Ezzati et al., 2017).
Spectroscopic Characterization and Application
Munir et al. (2021) synthesized and structurally interpreted N-acylhydrazones derivatives of 6-methyl-1H-pyrazolo[3,4-b]quinoline, which share a core structure with N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide. Their work provides insight into the spectroscopic properties of such compounds, which can be crucial for understanding their chemical behavior and applications (Munir et al., 2021).
Propiedades
Nombre del producto |
N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide |
|---|---|
Fórmula molecular |
C17H20N4O |
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
InChI |
InChI=1S/C17H20N4O/c1-3-7-15(22)19-16-13-11-12-8-5-6-9-14(12)18-17(13)21(20-16)10-4-2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20,22) |
Clave InChI |
OPMLPKQTOYWIOF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



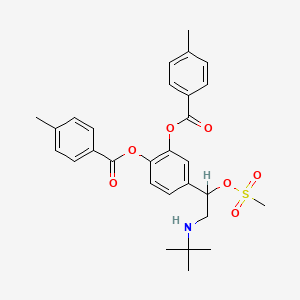
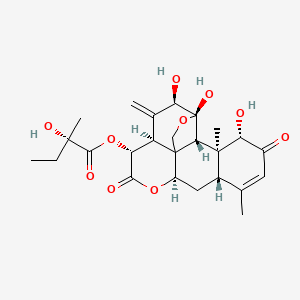
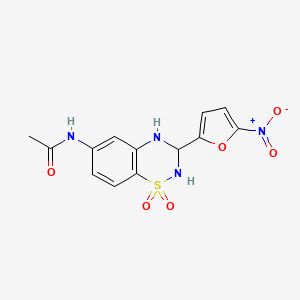
![7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1',8'a]naphtho[2',1':4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside](/img/structure/B1209302.png)

